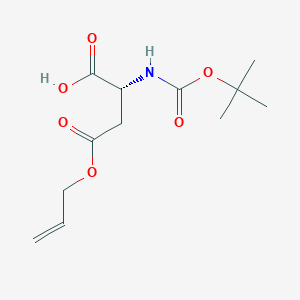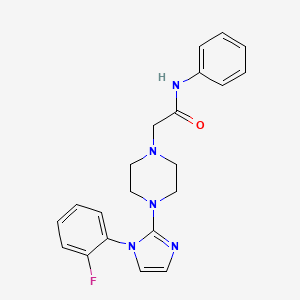
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZ-343 is a diazepane-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, but studies have suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant properties. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to modulate the activity of certain enzymes and neurotransmitters in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has a variety of biochemical and physiological effects, including the ability to reduce seizures in individuals with epilepsy, improve cognitive function in individuals with Alzheimer's disease, and modulate the activity of certain enzymes and neurotransmitters in the brain. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for use in the treatment of a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in scientific research is its unique properties and potential applications. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations associated with the use of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in lab experiments. For example, the mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide. One potential area of research is in the development of new treatments for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide could be explored for its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide and to identify any potential side effects or limitations associated with its use.
Métodos De Síntesis
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylic acid with phenoxyethanol in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been used extensively in scientific research due to its unique properties and potential applications. One of the most promising areas of research involving N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is in the study of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has anticonvulsant properties and may be able to reduce the severity and frequency of seizures in individuals with epilepsy.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWNVIUCJRNLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2912315.png)
![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)

![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)


![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)

![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)